5-Methoxy-4-oxaspiro[2.5]octan-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-4-oxaspiro[2.5]octan-7-ol is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol It is characterized by its unique spirocyclic structure, which includes a methoxy group and an oxaspiro ring system
Vorbereitungsmethoden
The synthesis of 5-Methoxy-4-oxaspiro[2.5]octan-7-ol typically involves several steps, including the formation of the spirocyclic ring system and the introduction of the methoxy group. One common synthetic route involves the reaction of appropriate starting materials under specific conditions to form the desired spirocyclic structure. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
5-Methoxy-4-oxaspiro[2.5]octan-7-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Substitution reactions may involve the replacement of the methoxy group or other functional groups with different substituents.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-4-oxaspiro[2.5]octan-7-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into potential therapeutic applications of this compound is ongoing, with studies exploring its effects on different biological targets.
Wirkmechanismus
The mechanism of action of 5-Methoxy-4-oxaspiro[2.5]octan-7-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-4-oxaspiro[2.5]octan-7-ol can be compared with other similar compounds, such as:
- (3R-(3alpha,4alpha(2R,3R),5beta,6beta))-5-Methoxy-4-(2-methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octan-6-ol carbamate**: This compound has a more complex structure with additional functional groups, making it distinct from this compound .
4-Oxaspiro[2.5]octan-7-one: This compound shares a similar spirocyclic structure but lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
The uniqueness of 5-Methoxy-4-oxaspiro[2
Eigenschaften
Molekularformel |
C8H14O3 |
---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
5-methoxy-4-oxaspiro[2.5]octan-7-ol |
InChI |
InChI=1S/C8H14O3/c1-10-7-4-6(9)5-8(11-7)2-3-8/h6-7,9H,2-5H2,1H3 |
InChI-Schlüssel |
KWOKEYRVFNIDOG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(CC2(O1)CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.